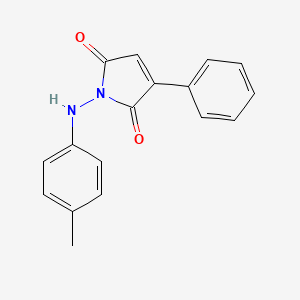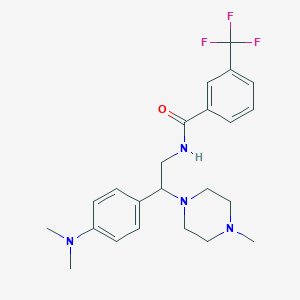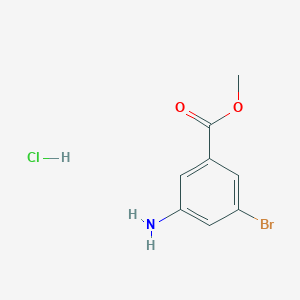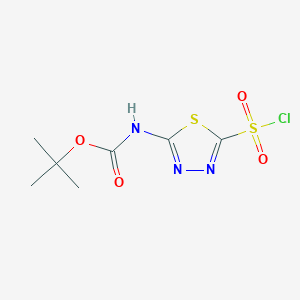![molecular formula C21H20ClN5O3 B2532208 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034370-07-3](/img/structure/B2532208.png)
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN5O3 and its molecular weight is 425.87. The purity is usually 95%.
BenchChem offers high-quality (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
a. Kinase Inhibitors: The compound’s pyrrolopyrimidine core suggests kinase inhibition activity. Researchers can explore its potential as a kinase inhibitor, targeting specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders.
b. Anticancer Agents: Given its structural resemblance to existing anticancer drugs, this compound could be investigated for its cytotoxic effects on cancer cells. Researchers might explore its mechanism of action and evaluate its efficacy against various cancer types.
c. Anti-inflammatory Properties: The oxazolyl-morpholino combination may confer anti-inflammatory properties. Investigating its impact on inflammatory pathways and immune responses could lead to novel anti-inflammatory drugs.
Organic Synthesis and Catalysis
The compound’s functional groups offer exciting possibilities in organic synthesis:
a. Protodeboronation Reactions: Protodeboronation is a valuable transformation in organic chemistry. Researchers could explore the use of this compound as a boronic ester precursor, enabling the formation of C–C bonds via Suzuki–Miyaura coupling or other cross-coupling reactions .
b. Hydromethylation of Alkenes: The radical-based hydromethylation sequence, enabled by this compound, allows for formal anti-Markovnikov alkene hydromethylation. This transformation could find applications in the synthesis of complex molecules, including natural products and pharmaceuticals .
Computational Chemistry
The compound’s complex structure provides an interesting challenge for computational chemists:
a. Quantum Mechanical Calculations: Performing density functional theory (DFT) calculations could reveal insights into its electronic properties, stability, and reactivity.
Mecanismo De Acción
Target of Action
The primary target of this compound is Purine Nucleoside Phosphorylase (PNP), an enzyme that plays a crucial role in the purine salvage pathway . PNP is involved in the breakdown of purine nucleosides into bases, which are then reused by the cell. Inhibiting PNP can disrupt this process, leading to a decrease in the availability of purine bases and a potential reduction in DNA and RNA synthesis.
Mode of Action
The compound acts as a competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This results in a decrease in the breakdown of purine nucleosides, leading to a reduction in the availability of purine bases for DNA and RNA synthesis.
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, a biochemical pathway that recycles purine nucleosides. This pathway is crucial for the survival of cells, especially those that divide rapidly, such as cancer cells or cells of the immune system . By inhibiting PNP, the compound disrupts this pathway, potentially leading to cell death or a decrease in cell proliferation.
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to a decrease in the availability of purine bases for DNA and RNA synthesis. This can result in cell death or a decrease in cell proliferation, particularly in cells that divide rapidly . Therefore, the compound could potentially be used as a treatment for diseases characterized by rapid cell division, such as cancer or autoimmune diseases.
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-13-18(19(25-30-13)15-4-2-3-5-16(15)22)20(28)27-11-14-10-23-21(24-17(14)12-27)26-6-8-29-9-7-26/h2-5,10H,6-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQUXURYTWUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2532129.png)
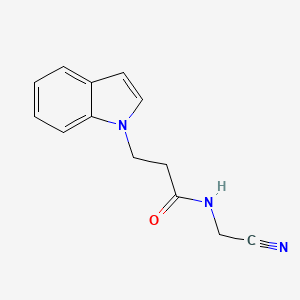
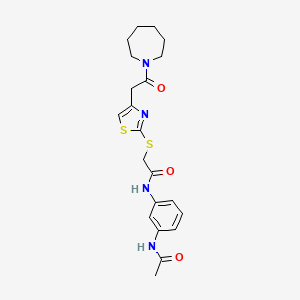
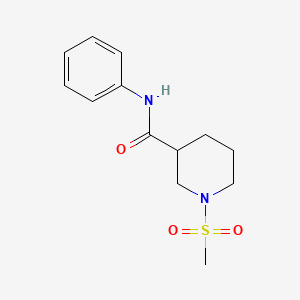
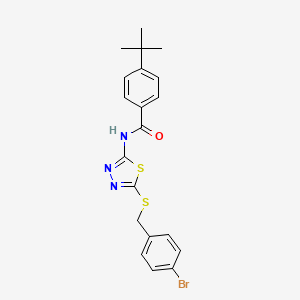
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2532139.png)
![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)
